INS37217 - 318250-11-2

INS37217

Catalog Number: EVT-266804
CAS Number: 318250-11-2
Molecular Formula: C18H23N5Na4O21P4
Molecular Weight: 861.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

INS37217, also known as denufosol tetrasodium, is a synthetic dinucleotide structurally similar to uridine 5'-triphosphate (UTP). [, ] It acts as a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor widely expressed in epithelial cells. [, , ] This receptor activation triggers downstream signaling pathways involved in various physiological processes. In scientific research, INS37217 serves as a valuable tool to investigate P2Y2 receptor function in vitro and in vivo, particularly in epithelial tissues like the respiratory system and the retinal pigment epithelium (RPE). [, , , ]

Future Directions
  • Investigating its potential in other P2Y2 receptor-related diseases: Given its P2Y2 receptor agonism, INS37217 holds promise for exploring its effects in other conditions where this receptor plays a role, such as xerostomia (dry mouth) or even wound healing. []

Uridine 5'-triphosphate (UTP)

Compound Description: Uridine 5'-triphosphate (UTP) is a naturally occurring nucleotide that acts as an agonist at P2Y2 receptors. Like INS37217, it stimulates chloride and fluid secretion in airway epithelia, enhances mucin release, and increases cilia beat frequency. [, , ]

P,P-di(uridine 5')-tetraphosphate (INS365)

Compound Description: INS365, also known as Up4U, is a dinucleotide P2Y2 receptor agonist structurally similar to INS37217. [] It has been evaluated in clinical trials for safety and efficacy in treating cystic fibrosis and dry eye disease. []

Relevance: INS37217 is considered a "next-generation" dinucleotide P2Y2 receptor agonist compared to INS365. [] While both compounds share structural similarities and activate P2Y2 receptors, INS37217 demonstrates improved resistance to enzymatic hydrolysis due to the replacement of one uridine moiety with a deoxycytidine group. [] This enhanced stability translates to a longer duration of action for INS37217, potentially offering a therapeutic advantage in managing cystic fibrosis. []

Diadenosine 5′,5′′′-P1,P4-tetraphosphate (Ap4A)

Compound Description: Ap4A belongs to the diadenosine 5′-polyphosphates (ApnA) family, which exhibits pharmacological effects on nucleotide receptors. []

4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS)

Compound Description: DIDS is a known inhibitor of P2Y2 receptors in the retinal pigment epithelium (RPE). []

Relevance: While not structurally related to INS37217, DIDS was used in in vitro studies to confirm the involvement of P2Y2 receptors in mediating the effects of INS37217 on RPE fluid transport. [] The ability of DIDS to block the effects of INS37217 further strengthens the evidence for INS37217 acting as a P2Y2 receptor agonist. []

Overview

Denufosol tetrasodium is a pharmacological agent primarily developed for the treatment of cystic fibrosis, a genetic disorder that affects the lungs and digestive system. This compound functions as a selective agonist for the P2Y2 receptor, which plays a crucial role in enhancing mucosal hydration and facilitating mucus clearance in the respiratory tract. By promoting chloride ion secretion and inhibiting sodium absorption, denufosol tetrasodium aims to alleviate the symptoms associated with thick, sticky mucus characteristic of cystic fibrosis.

Source and Classification

Denufosol tetrasodium is classified as a dinucleoside tetraphosphate, specifically composed of two nucleosides: deoxycytidine and uridine. It is synthesized in its tetrasodium salt form for inhalation use. The compound has been explored in clinical trials to assess its efficacy and safety in improving lung function among cystic fibrosis patients, particularly those with mild to moderate disease severity .

Synthesis Analysis

Methods and Technical Details

The synthesis of denufosol tetrasodium involves several key steps:

  1. Starting Materials: The synthesis typically begins with uridine 5'-triphosphate, which is converted into its tributyl-amine salt.
  2. Activation: The activated cyclic intermediate is then reacted with deoxycytidine to form the desired dinucleoside tetraphosphate structure.
  3. Formation of Tetrasodium Salt: The final product is obtained by converting the compound into its tetrasodium salt form, which enhances its solubility and bioavailability for inhalation.

This synthetic pathway allows for the efficient production of denufosol tetrasodium while ensuring that the final product retains its pharmacological properties .

Molecular Structure Analysis

Structure and Data

Denufosol tetrasodium has a complex molecular structure characterized by:

  • Chemical Formula: C18H27N5O21P4C_{18}H_{27}N_{5}O_{21}P_{4}
  • Molar Mass: Approximately 773.323g/mol773.323\,g/mol

The molecular architecture comprises two nucleobases linked through four phosphate groups. This structure is essential for its function as a P2Y2 receptor agonist, facilitating interactions that lead to increased chloride ion transport across epithelial cells in the lungs .

Chemical Reactions Analysis

Reactions and Technical Details

Denufosol tetrasodium undergoes several chemical reactions during its synthesis:

  1. Phosphorylation Reactions: The formation of phosphoester bonds between nucleotides is critical, involving activation steps that may utilize phosphorimidazolide or phosphoromorpholidate intermediates.
  2. Cyclization: The conversion of linear phosphates into cyclic forms can enhance reactivity and facilitate subsequent coupling reactions with nucleosides.
  3. Deprotection Steps: Following synthesis, deprotection steps may be necessary to yield the active form of denufosol tetrasodium.

These reactions must be carefully controlled to ensure high yield and purity of the final product .

Mechanism of Action

Process and Data

Denufosol tetrasodium exerts its therapeutic effects through:

  • P2Y2 Receptor Agonism: By activating this receptor subtype, denufosol stimulates chloride ion secretion while simultaneously inhibiting sodium absorption via epithelial sodium channels.
  • Enhancing Mucociliary Clearance: This action increases hydration in airway secretions, thereby improving mucus clearance from the respiratory tract.
  • Independence from Cystic Fibrosis Transmembrane Conductance Regulator: Notably, denufosol's mechanism operates independently of the dysfunctional cystic fibrosis transmembrane conductance regulator protein, making it a valuable therapeutic option for patients with varying genotypes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Denufosol tetrasodium exhibits several significant physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in water due to its sodium salt form, facilitating inhalation delivery.
  • Stability: Requires storage under controlled conditions to maintain stability and efficacy.

These properties are crucial for ensuring effective delivery via nebulization in clinical settings .

Applications

Scientific Uses

Denufosol tetrasodium has been primarily investigated for:

  • Cystic Fibrosis Treatment: Its main application remains in treating cystic fibrosis by improving lung function through enhanced mucus clearance.
  • Research on Ion Channel Regulation: Beyond cystic fibrosis, denufosol's mechanism may provide insights into other respiratory conditions characterized by mucus obstruction.

Clinical trials have demonstrated its potential benefits, although further research is needed to fully establish its efficacy across diverse patient populations .

Properties

CAS Number

318250-11-2

Product Name

Denufosol tetrasodium

IUPAC Name

tetrasodium;[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

Molecular Formula

C18H23N5Na4O21P4

Molecular Weight

861.3 g/mol

InChI

InChI=1S/C18H27N5O21P4.4Na/c19-11-1-3-22(17(28)20-11)13-5-8(24)9(40-13)6-38-45(30,31)42-47(34,35)44-48(36,37)43-46(32,33)39-7-10-14(26)15(27)16(41-10)23-4-2-12(25)21-18(23)29;;;;/h1-4,8-10,13-16,24,26-27H,5-7H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H2,19,20,28)(H,21,25,29);;;;/q;4*+1/p-4/t8-,9+,10+,13+,14+,15+,16+;;;;/m0..../s1

InChI Key

PASYJVRFGUDDEW-WMUGRWSXSA-J

SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O.[Na+].[Na+].[Na+].[Na+]

Solubility

Soluble in water.

Synonyms

denufosol tetrasodium
INS 37217
INS37217
P(1)-(uridine 5')-P(4)- (2'-deoxycytidine 5')tetraphosphate, tetrasodium salt

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O.[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O.[Na+].[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.